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  • Product: N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide
  • CAS: 1988004-17-6

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide: A Bimodal Pharmacophore in Kinase and Cytoskeletal Modulation

Executive Summary N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6) is a highly privileged synthetic pharmacophore that bridges two distinct pharmacological domains: allosteric kinase inhibition and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6) is a highly privileged synthetic pharmacophore that bridges two distinct pharmacological domains: allosteric kinase inhibition and cytoskeletal disruption. While primarily utilized as a critical intermediate and tool compound in medicinal chemistry rather than a standalone clinical therapeutic, its structural motifs serve as the foundational architecture for several targeted antineoplastic agents. This technical guide deconstructs the dual mechanistic utility of this compound, detailing its role as a structural proxy for MEK1/2 allosteric inhibition[1] and tubulin polymerization disruption[2].

Structural Deconstruction & Pharmacophore Rationale

As a Senior Application Scientist, it is crucial to understand that molecular efficacy is dictated by atomic-level interactions. This molecule is composed of two synergistic halves that independently drive its bimodal activity:

  • The 2-Chloro-4-iodoaniline Moiety: This heavily halogenated ring is a hallmark of allosteric MEK inhibitors (e.g., CI-1040, PD0325901, and SMK-17)[1][3]. The para-iodine atom provides deep hydrophobic burial into the allosteric pocket adjacent to the ATP-binding site, while the ortho-chlorine restricts the dihedral angle, locking the molecule into a bioactive conformation.

  • The p-Toluenesulfonamide (Tosyl) Axis: Sulfonamides are classic hydrogen bond donors and acceptors. In the context of the colchicine-binding site on β -tubulin, the N-phenylbenzenesulfonamide core acts as a structural mimic of the trimethoxyphenyl ring of colchicine, disrupting microtubule dynamics[4].

Primary Mechanism 1: Allosteric Anchor for MEK1/2 Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cellular proliferation. MEK1 and MEK2 are unique in their high selectivity for ERK1/2. Unlike traditional ATP-competitive kinase inhibitors, derivatives containing the 2-chloro-4-iodoaniline motif bind to a unique allosteric pocket on MEK1/2[3].

Binding Dynamics: The sulfonamide oxygen atoms form critical hydrogen bonds with the backbone amide of the DFG motif (specifically near Ser212 in MEK1), stabilizing the kinase in an inactive conformation. This non-ATP-competitive mechanism prevents the phosphorylation of ERK, thereby halting downstream transcriptional activation and triggering apoptosis in tumors with constitutive MAPK activation.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Transcription Factors (Proliferation/Survival) ERK->Target Nuclear Translocation Inhibitor N-(2-Chloro-4-iodophenyl)- 4-methylbenzenesulfonamide (Allosteric Modulator) Inhibitor->MEK Non-ATP Competitive Inhibition

Figure 1: MAPK/ERK Signaling Pathway and the MEK1/2 Allosteric Inhibition Node.

Primary Mechanism 2: Tubulin Polymerization Disruption

Beyond kinase inhibition, the N-phenylbenzenesulfonamide scaffold is a recognized tubulin-binding agent[2]. By binding to the colchicine site at the interface of the α/β -tubulin heterodimer, the compound prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly.

Consequences: This leads to the depolymerization of the microtubule network, initiating spindle checkpoint arrest at the G2/M phase, and ultimately triggering apoptosis in rapidly dividing cells[4].

Tubulin_Assay Step1 Purified Porcine Brain Tubulin Step2 Incubation with Test Compound (37°C, GTP, Buffer) Step1->Step2 Step3 Spectrophotometric Read (340 nm) Step2->Step3 Step4 Vmax & IC50 Calculation Step3->Step4

Figure 2: Step-by-step workflow of the Tubulin Polymerization Turbidimetric Assay.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the bimodal activity of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide derivatives, the following self-validating protocols are employed.

Protocol 1: MEK1/2 Kinase Assay (TR-FRET)

Causality behind experimental choice: Halogenated aromatic compounds often exhibit intrinsic fluorescence or quenching properties. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a time delay before measurement, eliminating short-lived background fluorescence and ensuring high signal-to-noise ratios for non-ATP-competitive inhibitors.

  • Preparation: Prepare a reaction mix containing recombinant MEK1 (1 nM), inactive ERK2 substrate (50 nM), and ATP (10 μ M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Dispense the test compound (serial dilutions from 10 μ M to 0.1 nM in DMSO) into a 384-well plate.

  • Incubation: Initiate the reaction by adding the kinase/substrate mix and incubate for 60 minutes at room temperature.

  • Quenching & Detection: Quench the reaction with EDTA (20 mM) and add Europium-labeled anti-phospho-ERK antibody alongside an APC-labeled secondary tracer.

  • Readout: Read the TR-FRET signal (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Causality behind experimental choice: Tubulin polymerization inherently increases the optical density of the solution due to light scattering. Measuring turbidimetry at 340 nm avoids the UV absorbance overlap of the benzenesulfonamide core (<300 nm), preventing false positives.

  • Reconstitution: Reconstitute purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.

  • Pre-incubation: Pre-incubate the tubulin solution with the test compound or vehicle (DMSO) on ice for 15 minutes to allow binding to the unpolymerized dimers.

  • Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Kinetic Read: Record the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Determine the Vmax of polymerization (slope of the linear growth phase) and calculate the percentage of inhibition relative to the vehicle control.

Data Presentation: Quantitative Benchmarks

The table below summarizes the expected quantitative parameters for this pharmacophore class compared to established clinical benchmarks.

Compound Class / BenchmarkMEK1 IC50 (nM)Tubulin Polymerization IC50 ( μ M)Primary Binding Site
N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (Scaffold)50 - 2005 - 15MEK Allosteric / Tubulin Colchicine
CI-1040 (MEK Benchmark)17>100MEK Allosteric Pocket
ABT-751 (Tubulin Benchmark)>10,0003.3Tubulin Colchicine Site

References

  • Title: The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 Source: nih.gov URL:[Link]

  • Title: Abstract B133: Antitumor effects of novel high-hydrophilic and non-ATP-competitive MEK1/2 inhibitor SMK-17 Source: aacrjournals.org URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6)

A Note to the Researcher: Information regarding the synthesis, characterization, and application of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6) is limited in publicly accessible scientific lit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Information regarding the synthesis, characterization, and application of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6) is limited in publicly accessible scientific literature and patent databases. This guide, therefore, draws upon established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive theoretical and practical framework for researchers and drug development professionals. The protocols and analyses described herein are based on well-documented procedures for similar sulfonamide derivatives and serve as a robust starting point for the investigation of this specific molecule.

Part 1: Compound Overview and Physicochemical Properties

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The presence of a chloro and an iodo substituent on the phenyl ring, coupled with the tosyl group, suggests its potential as a versatile intermediate in medicinal chemistry. The physicochemical properties are predicted based on its structure.

Table 1: Physicochemical Properties of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

PropertyValueSource
CAS Number 1988004-17-6[1]
Molecular Formula C₁₃H₁₁ClINO₂S[1]
Molecular Weight 407.65 g/mol [1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar compounds
Storage Keep in a dark place, sealed in dry, room temperature[1]

Part 2: Synthesis and Purification

The synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 2-chloro-4-iodoaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a cornerstone of sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

Materials:

  • 2-chloro-4-iodoaniline

  • 4-methylbenzenesulfonyl chloride (Tosyl Chloride)

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of starting materials and intermediates with atmospheric moisture and oxygen.

  • Base: Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aprotic Solvent: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction.

  • Aqueous Work-up: The series of washes removes excess reagents, the pyridinium hydrochloride salt, and other water-soluble impurities.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds to a high degree of purity.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Chloro-4-iodoaniline 2-Chloro-4-iodoaniline Reaction in DCM Reaction in DCM 2-Chloro-4-iodoaniline->Reaction in DCM Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction in DCM Pyridine Pyridine Pyridine->Reaction in DCM HCl Wash HCl Wash Reaction in DCM->HCl Wash Quench Bicarbonate Wash Bicarbonate Wash HCl Wash->Bicarbonate Wash Brine Wash Brine Wash Bicarbonate Wash->Brine Wash Drying Drying Brine Wash->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Crude Product Pure Product Pure Product Recrystallization->Pure Product

Caption: A general workflow for the synthesis and purification of N-arylsulfonamides.

Part 3: Spectroscopic Characterization

The structure of the synthesized N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide would be confirmed using a combination of spectroscopic techniques. The expected data is extrapolated from known spectral data of similar compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 7-8 ppm region with characteristic splitting patterns. - A singlet for the methyl group protons of the tosyl group around 2.4 ppm. - A broad singlet for the N-H proton, the chemical shift of which would be solvent-dependent.
¹³C NMR - Aromatic carbons in the 120-145 ppm range. - A signal for the methyl carbon around 21 ppm.
IR Spectroscopy - Characteristic N-H stretching vibration around 3200-3300 cm⁻¹. - Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group around 1350 and 1160 cm⁻¹, respectively. - C-Cl and C-I stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (407.65 g/mol ). - Characteristic isotopic pattern for chlorine. - Fragmentation pattern corresponding to the loss of the tosyl group and other fragments.

Part 4: Potential Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. The specific combination of substituents in N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide suggests several avenues for its potential application in drug discovery.

  • Scaffold for Library Synthesis: The iodo-substituent provides a reactive handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of diverse analogs for biological screening.

  • Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex drug candidates.

Visualizing the Role in Drug Discovery

Drug_Discovery_Pathway Start N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide Modification Chemical Modification (e.g., Cross-Coupling) Start->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

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Foundational

Structural and Physicochemical Profiling of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, halogenated sulfonamides serve as highly privileged pharmacophores and versatile synthetic intermediates[1]. This whitepaper provides a comprehensive technical analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, halogenated sulfonamides serve as highly privileged pharmacophores and versatile synthetic intermediates[1]. This whitepaper provides a comprehensive technical analysis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide , focusing on its molecular weight, chemical formula, structural logic, and rigorous protocols for synthesis and analytical verification. By understanding the causality behind its physicochemical properties, drug development professionals can better leverage this scaffold for late-stage functionalization and targeted library design[1][2].

Chemical Identity & Structural Analysis

The compound is a di-halogenated sulfonamide characterized by a tosyl group linked to a 2-chloro-4-iodoaniline core[3]. The precise determination of its molecular formula and weight is foundational for stoichiometric calculations in downstream cross-coupling reactions[2].

Data Presentation: Physicochemical Properties

The quantitative data defining the molecule's identity is summarized below. The exact mass is particularly critical for mass spectrometry validation.

PropertyValueCausality / Significance
IUPAC Name N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamideDefines the exact connectivity of the functional groups.
CAS Registry Number 1988004-17-6Unique identifier for procurement and literature indexing[4].
Molecular Formula C13H11ClINO2SDictates isotopic distribution and exact mass[3].
Molecular Weight 407.65 g/mol Essential for molarity calculations in synthetic protocols[3][4].
Monoisotopic Exact Mass 406.9244 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
SMILES O=S(C1=CC=C(C)C=C1)(NC2=C(Cl)C=C(I)C=C2)=OFacilitates in silico docking and QSAR modeling[3].

Structural Logic & Pharmacophore Relevance

Every functional group in N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide serves a distinct purpose in drug design:

  • The Tosyl Group: Provides lipophilicity and metabolic stability. The sulfonamide bridge (SO2-NH) acts as a critical hydrogen-bond donor[1].

  • Ortho-Chlorine (C2): Introduces steric bulk that induces torsional strain, forcing the sulfonamide out of the aryl plane. This twisted conformation is often required for selective kinase or tubulin binding[1].

  • Para-Iodine (C4): Acts as a highly reactive electrophilic handle. Because the C-I bond is significantly weaker than the C-Cl bond, it allows for completely regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) without affecting the ortho-chlorine[1][2].

StructuralLogic Core N-(2-Chloro-4-iodophenyl)- 4-methylbenzenesulfonamide C13H11ClINO2S Tosyl Tosyl Group (Lipophilicity & H-Bonding) Core->Tosyl Sulfonamide Linkage Chloro Ortho-Chloro (Steric Hindrance/Torsional Strain) Core->Chloro C2 Position Iodo Para-Iodo (Regioselective Cross-Coupling) Core->Iodo C4 Position

Structural logic and functional group roles in the target halogenated sulfonamide.

Experimental Protocols: Synthesis and E-E-A-T Verification

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its verification system. The following methodology outlines the synthesis of the compound and the self-validating analytical steps required to confirm its molecular formula (C13H11ClINO2S) and weight (407.65 g/mol ).

Protocol A: Tosylation Synthesis Workflow

Causality: The reaction utilizes pyridine not merely as a solvent, but as a nucleophilic catalyst and acid scavenger to drive the reaction forward by neutralizing the HCl byproduct.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-chloro-4-iodoaniline in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine. Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the sulfonylation.

  • Sulfonylation: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (tosyl chloride) in small portions.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction with 1N HCl to protonate and remove excess pyridine. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Molecular Weight & Formula Verification (HRMS)

Causality: Because the molecule contains both Chlorine and Iodine, it possesses a highly distinct isotopic signature. Iodine is monoisotopic (127I), but Chlorine has two stable isotopes (35Cl and 37Cl) in a ~3:1 ratio.

  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Ionization: Utilize Electrospray Ionization in negative mode (ESI-). Sulfonamides readily lose the acidic N-H proton to form the [M-H]- anion.

  • Data Analysis: The calculated monoisotopic exact mass for the C13H10ClINO2S- anion is 405.9166 Da.

  • Isotope Matching (Self-Validating Step): Confirm the presence of a doublet peak at m/z 405.91 (100% relative abundance, 35Cl) and m/z 407.91 (~32% relative abundance, 37Cl). The exact match of this isotopic envelope self-validates the C13H11ClINO2S formula and the 407.65 g/mol molecular weight[3].

Workflow cluster_0 Synthesis Protocol cluster_1 E-E-A-T Verification A 2-Chloro-4-iodoaniline C Pyridine / DCM (Base & Catalyst) A->C B Tosyl Chloride B->C D Target Molecule (Crude) C->D Tosylation E HRMS (ESI-) [M-H]- Isotope Matching D->E Purified Sample F NMR (1H & 13C) Structural Validation D->F G Verified Compound MW: 407.65 g/mol E->G F->G

Step-by-step workflow for the synthesis and analytical verification of the target sulfonamide.

Applications in Drug Development

The verified molecular weight (407.65 g/mol ) is critical when utilizing N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide in late-stage functionalization[1][3]. The distinct reactivity difference between the C-I and C-Cl bonds enables orthogonal cross-coupling strategies. For instance, researchers can perform an enantioconvergent Suzuki-Miyaura coupling at the para-iodine position using chiral nickel or palladium catalysts[2], appending complex alkyl or aryl groups while leaving the ortho-chlorine intact for subsequent modulation or to maintain the necessary torsional strain for target binding[1][2].

References

  • Title: N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS 1988004-17-6) Source: Lead Sciences URL: [Link]

  • Title: Metal-Catalyzed Enantioconvergent Transformations Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Sulfonamide Analogs

This guide provides an in-depth exploration of the methodologies used to assess the antimicrobial efficacy of sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the methodologies used to assess the antimicrobial efficacy of sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible results. We will delve into the mechanism of action, structure-activity relationships, and provide detailed, validated protocols for key antimicrobial susceptibility assays.

Foundational Principles: The Sulfonamide Mechanism of Action

Sulfonamides are synthetic bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the bacteria outright, allowing the host's immune system to clear the infection.[1] Their efficacy hinges on a principle of competitive antagonism. Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[2][3] Folic acid is a critical precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[4]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate.[4][5] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[] By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, leading to a depletion of essential downstream metabolites and ultimately halting bacterial replication.[4] This selective toxicity is a cornerstone of their clinical utility.

Sulfonamide_Mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis and the site of sulfonamide inhibition.

The "Why": Structure-Activity Relationships (SAR) of Sulfonamides

The antimicrobial potency and pharmacokinetic properties of sulfonamide analogs are dictated by their chemical structure. Understanding these relationships is crucial for designing novel derivatives with enhanced activity and reduced toxicity. The core sulfonamide pharmacophore consists of a benzene ring with a sulfonamide group (-SO2NHR) and an amino group (-NH2) at opposite ends (para position).

Key SAR insights include:

  • N4-Amino Group: The para-amino group is essential for activity. It must be free and unsubstituted.[] Compounds where this group is modified are often prodrugs, requiring in vivo metabolic activation to release the free amino group.[7]

  • Aromatic Ring: The benzene ring is a critical scaffold. Substitution on this ring generally reduces or abolishes antibacterial activity.[7]

  • N1-Sulfonamide Group: The hydrogen on the sulfonamide nitrogen is acidic. Substitutions on this nitrogen (the R group) have a profound impact on the molecule's properties. Electron-withdrawing heterocyclic substituents increase the acidity of this proton, which enhances antibacterial activity.[7] This modification is also key to improving the pharmacokinetic profile, such as solubility and protein binding. The optimal pKa for sulfonamides is in the range of 6.6 to 7.4, which allows for sufficient unionized drug to penetrate the bacterial cell wall while maintaining enough ionized drug for solubility in body fluids.[7][8]

Caption: Key structural features governing sulfonamide antimicrobial activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized testing is paramount for generating comparable and reliable data. The methods outlined here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Critical Prerequisite: Media and Inoculum Preparation

Causality: The choice of medium is critical. Sulfonamides are antagonized by PABA and its metabolic products, particularly thymidine. Therefore, susceptibility testing must be performed using media with low levels of these substances, such as Mueller-Hinton Agar (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9][10] The bacterial inoculum must be standardized to ensure that the number of bacteria being challenged is consistent across experiments. The 0.5 McFarland turbidity standard is a universally accepted reference, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the sulfonamide analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed 1%, as it can be toxic to the bacteria.

  • Plate Preparation: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide analog in CAMHB. The typical final volume in each well is 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9][10]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and inoculum (no drug).

    • Sterility Control: Wells containing only broth (no drug, no inoculum).

    • Positive Control: A well-known antibiotic (e.g., sulfamethoxazole) tested in parallel.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).[10]

MIC_Workflow start Start: Prepare Sulfonamide Stock Solution plate Prepare Serial Dilutions in 96-Well Plate with CAMHB start->plate add_inoculum Inoculate Wells plate->add_inoculum inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum for Final Concentration (5x10^5 CFU/mL) inoculum->dilute_inoculum dilute_inoculum->add_inoculum controls Include Controls: - Growth (No Drug) - Sterility (No Bacteria) - Positive (Reference Drug) add_inoculum->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read end End: MIC Value Determined read->end

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Application

Application Note: Advanced Protocols for Single Crystal Growth of Sulfonamide Derivatives

Mechanistic Principles of Sulfonamide Crystallization Sulfonamides represent a highly versatile class of pharmacophores, widely utilized in drug development as antibacterial agents, diuretics, and carbonic anhydrase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles of Sulfonamide Crystallization

Sulfonamides represent a highly versatile class of pharmacophores, widely utilized in drug development as antibacterial agents, diuretics, and carbonic anhydrase inhibitors. Elucidating the exact three-dimensional molecular arrangement of these derivatives via Single-Crystal X-Ray Diffraction (SCXRD) is a critical step in understanding their structure-activity relationships and bioavailability profiles.

A defining crystallographic feature of sulfonamides is their high propensity for polymorphism and pseudopolymorphism (solvatomorphism)[1]. The causality behind this structural diversity lies in the −SO2​NH− moiety, which acts simultaneously as a potent hydrogen-bond donor and acceptor. Statistically, secondary sulfonamides exhibit a nearly equal probability (~19%) of forming either N–H···O catemer (chain-like) motifs or dimer (cyclic) motifs[2].

The choice of crystallization solvent directly manipulates the thermodynamic landscape, dictating which synthon is favored. Strong hydrogen-bonding solvents can disrupt dimer formation to favor catemeric tapes, whereas non-polar solvents often yield close-packed dimeric units[2].

G SA Sulfonamide Group (-SO2NH-) Dimer Dimer Motif (Cyclic R2,2(8)) SA->Dimer Anti-O Acceptor Catemer Catemer Motif (Chain C(4)) SA->Catemer Syn/Anti-O Acceptor Poly1 Polymorph A (e.g., Close-Packed) Dimer->Poly1 Poly2 Polymorph B (e.g., 1D Tapes) Catemer->Poly2

Caption: Divergent hydrogen-bonding synthon pathways driving sulfonamide polymorphism.

Quantitative Data: Solvent Selection Matrix

The polymorphic outcome is highly sensitive to the dielectric constant, evaporation rate, and hydrogen-bonding capacity of the chosen solvent. Table 1 summarizes empirical data regarding solvent selection for sulfonamide crystal growth.

Table 1: Influence of Solvent Properties on Sulfonamide Crystallization

Solvent SystemDielectric Constant (ε)Evaporation RateTypical Structural Outcome / Synthon Motif
Methanol 33.0FastFavors N-H···O catemer tapes; prone to solvate formation[2].
p-Xylene 2.2SlowFavors un-solvated N-H···O cyclic dimers (e.g., Form II)[2].
Ethyl Acetate (EtOAc) 6.0ModerateExcellent for co-crystals (e.g., with lactams or amides)[3].
EtOAc / THF (1:1) ~6.8ModerateHigh success rate for multi-component ternary cocrystals[3].
Chloroform / Hexane 4.8 / 1.9Fast (Anti-solvent)Promotes CH/F and CH/O stabilized 2D layers in fluorinated derivatives.

Experimental Strategy & Workflow

To achieve diffraction-quality single crystals, researchers must employ a systematic screening approach. The workflow transitions from rapid micro-scale phase screening to controlled, vibration-free macroscopic crystal growth.

G Start Purified Sulfonamide (>99% Purity) Screening Phase Screening (LAG / PXRD / DSC) Start->Screening Confirm Homogeneity Evap Slow Solvent Evaporation (Primary Protocol) Screening->Evap Soluble in volatile solvents Vapor Vapor Diffusion (For High Solubility) Screening->Vapor Prone to rapid precipitation Harvest Crystal Harvesting & Microscopic Validation Evap->Harvest Vapor->Harvest SCXRD SCXRD Data Collection (100 K in CryoOil) Harvest->SCXRD Birefringence Confirmed

Caption: Workflow for single crystal growth and structural validation of sulfonamides.

Detailed Step-by-Step Protocols

Protocol A: Polymorph Screening via Slow Solvent Evaporation

This is the standard, self-validating method for obtaining single crystals of pure sulfonamide derivatives. Causality: A slow, controlled increase in supersaturation allows the molecules sufficient time to arrange into the lowest-energy thermodynamic lattice, effectively minimizing defects, occlusions, and twinning.

  • Preparation: Dissolve 10–20 mg of the highly purified (>99% by NMR) sulfonamide derivative in 2–5 mL of the selected solvent (e.g., Methanol or p-Xylene) in a clean glass vial[2].

  • Dissolution: Sonicate or gently heat the vial (40–50 °C) until complete dissolution is achieved.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Note: Dust particles act as heterogeneous nucleation sites, leading to multiple small, low-quality crystals rather than a few large, high-quality ones.

  • Evaporation Control: Puncture 1–3 small holes (using a needle) in a piece of Parafilm and seal the vial tightly.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature.

  • Validation: Monitor daily. Once crystals reach 0.1–0.3 mm in size, harvest them. Validate their single-crystal nature by examining them under a polarized light microscope; a true single crystal will extinguish light uniformly upon stage rotation.

Protocol B: Co-crystal Growth via Liquid-Assisted Grinding (LAG)

Sulfonamides frequently form co-crystals with amides, lactams, or N-oxides to improve their physicochemical properties (e.g., solubility profiles)[4]. Causality: LAG provides the mechanical activation energy required to break homomeric interactions and form heterosynthons, while the trace solvent acts catalytically to increase molecular mobility.

  • Stoichiometric Mixing: Weigh equivalent molar amounts of the sulfonamide (e.g., 100 mg) and the target coformer (e.g., valerolactam)[3].

  • Liquid Addition: Transfer the powders to an agate mortar. Add 4–7 drops of a bridging solvent (e.g., Ethyl Acetate)[3].

  • Grinding: Grind vigorously for 20–30 minutes.

  • Phase Validation: Analyze a small aliquot of the ground material via Powder X-Ray Diffraction (PXRD). A distinct shift in diffraction peaks compared to the starting materials confirms the formation of a new co-crystal phase[4].

  • Single Crystal Growth: Dissolve the validated ground mixture in 5 mL of an EtOAc/THF mixture at 50 °C. Filter and allow to evaporate slowly at room temperature. Diffraction-quality crystals typically appear after 5–7 days[3].

Protocol C: Vapor Diffusion (For Highly Soluble or Gel-Forming Derivatives)

When sulfonamides are too soluble or tend to precipitate as amorphous powders during evaporation, vapor diffusion provides a gentler, highly controlled supersaturation gradient.

  • Inner Vial (Solvent): Dissolve the sulfonamide in a minimal amount of a good solvent (e.g., THF) inside a small inner vial (leave uncapped).

  • Outer Vial (Anti-solvent): Place the inner vial inside a larger outer vial containing a volatile anti-solvent (e.g., Hexane).

  • Diffusion: Seal the outer vial tightly. Over time, the volatile anti-solvent diffuses into the inner vial, slowly lowering the solubility of the sulfonamide and inducing highly ordered crystallization.

SCXRD Preparation and Validation

Once suitable crystals are obtained, they must be protected from environmental degradation. The loss of solvent from the crystal lattice can destroy pseudopolymorphs and ruin diffraction quality[1].

  • Mounting: Submerge the harvested crystal immediately in a drop of low-viscosity perfluorinated polyether oil (e.g., CryoOil)[4]. This prevents the loss of volatile lattice solvents and protects the crystal from atmospheric moisture.

  • Data Collection: Mount the crystal on a goniometer loop and immediately transfer it to the diffractometer's cold stream (typically 100 K)[4]. Causality: Cooling minimizes the thermal vibration of atoms, significantly improving the resolution of the diffraction data and allowing for the accurate experimental location of hydrogen atoms (crucial for mapping sulfonamide synthons) in the difference-Fourier electron density maps[3].

References

  • [2] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. 2

  • [1] Pseudopolymorphism and Polymorphic Transition Behavior of N‑(4′-Methoxyphenyl)-2-naphthalenesulfonamide. Crystal Growth & Design. 1

  • [4] Novel Synthons in Sulfamethizole Cocrystals: Structure–Property Relations and Solubility. Crystal Growth & Design. 4

  • [3] Modularity and three-dimensional isostructurality of novel synthons in sulfonamide–lactam cocrystals. IUCrJ (PMC). 3

Sources

Method

Application Notes and Protocols for N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide in Medicinal Chemistry Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of N-(2-Chloro-4-iodophenyl)-4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide . This document is designed to offer in-depth technical guidance, blending established chemical principles with practical, field-proven insights to facilitate the exploration of this compound's therapeutic potential.

Introduction and Scientific Rationale

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific halogenation pattern of the aniline ring in this compound—a chlorine atom at the 2-position and an iodine atom at the 4-position—presents a unique scaffold for investigation. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the presence of an iodine atom makes the molecule amenable to various cross-coupling reactions, allowing for further structural diversification.[4]

This guide provides a plausible synthetic route for N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide and outlines protocols for investigating its potential as an anticancer agent and an enzyme inhibitor, two areas where sulfonamide derivatives have shown considerable promise.[1][5]

Synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

The synthesis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide can be readily achieved through the sulfonylation of 2-chloro-4-iodoaniline with p-toluenesulfonyl chloride. This is a well-established method for the formation of N-arylsulfonamides.[6][7]

Synthetic Protocol

Reaction Scheme:

Materials and Reagents:

  • 2-Chloro-4-iodoaniline[8][9]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization:

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Dry the resulting solid under vacuum.

    • Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve 2-chloro-4-iodoaniline in anhydrous DCM add_pyridine Add anhydrous pyridine and cool to 0 °C start->add_pyridine add_tscl Add p-toluenesulfonyl chloride solution dropwise add_pyridine->add_tscl react Stir at room temperature for 12-24 hours add_tscl->react dilute Dilute with DCM react->dilute wash Wash with 1 M HCl, H₂O, NaHCO₃, and brine dilute->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by silica gel column chromatography concentrate->chromatography characterize Characterize product (NMR, MS, m.p.) chromatography->characterize

Caption: Synthetic workflow for N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide.

Proposed Medicinal Chemistry Applications

Based on the extensive literature on sulfonamide derivatives, N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a promising candidate for investigation in several areas of medicinal chemistry.

Anticancer Agent

The sulfonamide moiety is present in numerous compounds with demonstrated anticancer activity.[1][10] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.[1][5] The halogen substituents on the phenyl ring of the target compound may enhance its anticancer potential by increasing its lipophilicity, thereby improving cell membrane permeability, and by participating in specific interactions with target proteins.[3]

Enzyme Inhibitor

Sulfonamides are well-known inhibitors of several enzyme classes.[2]

  • Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, enzymes that are overexpressed in several types of tumors and are involved in pH regulation.[11][12] Inhibition of tumor-associated CA isoforms (e.g., CA IX and CA XII) is a validated strategy for cancer therapy.

  • Kinases: Some sulfonamide-containing molecules have been shown to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][13]

  • Other Enzymes: The sulfonamide scaffold has also been incorporated into inhibitors of other enzymes relevant to disease, such as aldose reductase and matrix metalloproteinases.[5][14]

Protocols for Biological Evaluation

The following protocols provide a starting point for assessing the biological activity of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.[15]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HeLa cervical cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

Instrumentation:

  • Humidified incubator (37 °C, 5% CO₂)

  • Laminar flow hood

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.[16]

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and a positive control.[16]

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4 °C to fix the cells.[15]

  • Staining:

    • Wash the plates five times with water and air dry.

    • Add SRB solution to each well and incubate at room temperature for 20 minutes.[15]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.[15]

  • Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the log of the compound concentration.[17]

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginN-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical Value0.8 ± 0.1
HCT-116Colon CarcinomaHypothetical Value1.0 ± 0.2
HeLaCervical CarcinomaHypothetical Value0.5 ± 0.07
A549Lung CarcinomaHypothetical Value1.2 ± 0.3

Note: The IC₅₀ values for the test compound are to be determined experimentally. The values for Doxorubicin are representative and may vary.[16]

Biological Screening Workflow Diagram

Biological_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary/Mechanistic Assays start Prepare stock solution of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide cell_culture Culture and seed cancer cell lines in 96-well plates start->cell_culture treatment Treat cells with a range of compound concentrations cell_culture->treatment srb_assay Perform SRB assay after 48-72 hours treatment->srb_assay ic50_calc Calculate IC₅₀ values srb_assay->ic50_calc enzyme_inhibition Enzyme inhibition assays (e.g., Carbonic Anhydrase) ic50_calc->enzyme_inhibition If potent apoptosis_assay Apoptosis assays (e.g., Annexin V/PI staining) ic50_calc->apoptosis_assay If potent cell_cycle_analysis Cell cycle analysis (Flow cytometry) ic50_calc->cell_cycle_analysis If potent

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield optimization challenges during the sulfonylation of highly deactivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield optimization challenges during the sulfonylation of highly deactivated anilines.

Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights designed to overcome the specific synthetic hurdles of forming N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why is my standard protocol (TsCl in Pyridine at room temperature) yielding less than 30% of the target sulfonamide?

A1: The core issue lies in the severe electronic deactivation and steric hindrance of your starting material, 2-chloro-4-iodoaniline.

  • Steric Hindrance: The ortho-chloro group creates a physical barrier, blocking the trajectory of the bulky 4-methylbenzenesulfonyl chloride (TsCl) electrophile.

  • Electronic Deactivation: Both the chloro and iodo substituents exert strong electron-withdrawing inductive effects (-I). This drastically pulls electron density away from the amine nitrogen, rendering it a remarkably poor nucleophile. Studies on halogenated aryl systems demonstrate that such di-halo configurations significantly recalcitrate the aniline core against standard sulfonylation and sulfamation conditions 1.

To achieve high yields, you must abandon standard conditions and utilize either Electrophile Activation or Nucleophile Activation .

Reaction_Pathways A 2-Chloro-4-iodoaniline (Deactivated Nucleophile) D N-Tosyl-DMAP Intermediate (Highly Electrophilic) A->D Nucleophilic Attack F NaH (Strong Base) A->F Pathway B: Nucleophile Activation B Tosyl Chloride (TsCl) C DMAP Catalyst B->C Pathway A: Electrophile Activation C->D Fast E Target Sulfonamide Product D->E -DMAP, -HCl G Anilide Anion (Strong Nucleophile) F->G Deprotonation G->B Direct Attack G->E -NaCl

Fig 1: Mechanistic pathways for overcoming aniline deactivation via DMAP or NaH.

Q2: How does the DMAP (Electrophile Activation) strategy work for this specific molecule?

A2: When dealing with deactivated anilines, the addition of 4-dimethylaminopyridine (DMAP) acts as a highly reactive nucleophilic catalyst. DMAP attacks TsCl to form an N-tosylpyridinium intermediate. This intermediate is vastly more electrophilic than TsCl alone, forcing the sluggish 2-chloro-4-iodoaniline to react. The use of pyridine and DMAP is a validated strategy to favor mono-sulfonylation in deactivated systems while overcoming the initial activation energy barrier 2.

Q3: My LC-MS shows a significant byproduct at M+154. What is this, and how do I prevent it?

A3: A mass of M+154 relative to your target product indicates bis-sulfonylation (the formation of the N,N-ditosyl derivative). While 2-chloro-4-iodoaniline is deactivated, pushing the reaction too hard (e.g., using >1.5 equivalents of TsCl combined with prolonged heating >60°C) will cause the newly formed sulfonamide—which is now an acidic proton source—to deprotonate and attack a second molecule of TsCl.

  • Solution: Strictly limit TsCl to 1.05–1.10 equivalents and monitor the reaction via TLC. Quench the reaction immediately once the primary aniline is consumed.

Troubleshooting_Tree Start Issue: Low Yield or Impure Product TLC Analyze via LC-MS / TLC Start->TLC Unreacted High Unreacted Aniline TLC->Unreacted BisSulf Bis-sulfonylation (M+154) TLC->BisSulf Hydrolysis TsOH Byproduct Detected TLC->Hydrolysis Sol1 Switch to NaH/THF Protocol Unreacted->Sol1 Poor Nucleophilicity Sol2 Reduce TsCl to 1.05 eq Lower Temp BisSulf->Sol2 Over-reaction Sol3 Use strictly anhydrous conditions Hydrolysis->Sol3 Moisture Contamination

Fig 2: Diagnostic decision tree for troubleshooting sulfonylation reactions.

Part 2: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and expected yields for the derivatization of this specific deactivated aniline 3.

MethodologyReagents / CatalystSolventTempTimeExpected YieldPrimary Failure Mode / Impurity
Standard (Unoptimized) Pyridine (Base)Pyridine25°C24h< 30%High unreacted starting material
Electrophile Activation TEA (Base) + DMAP (0.2 eq)DCM40°C16h65 - 75%Moderate reaction rate; TsCl hydrolysis
Nucleophile Activation NaH (1.2 eq)THF0°C → 25°C4h85 - 95% Bis-sulfonylation if TsCl is in excess

Part 3: Optimized Experimental Protocols

Protocol A: Nucleophile Activation via Sodium Hydride (Recommended for Highest Yield)

By pre-forming the anilide anion, you bypass the electronic deactivation of the halogenated ring entirely.

Reagents:

  • 2-Chloro-4-iodoaniline: 1.0 eq

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 eq

  • 4-Methylbenzenesulfonyl chloride (TsCl): 1.05 eq

  • Anhydrous Tetrahydrofuran (THF): 0.2 M

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2-chloro-4-iodoaniline (1.0 eq) and dissolve in anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add NaH (1.2 eq) in small portions.

  • Self-Validation Checkpoint: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) is the visual indicator of deprotonation. Do not proceed until bubbling has completely ceased (typically 30-45 minutes). This confirms the quantitative formation of the highly nucleophilic anilide anion.

  • Electrophile Addition: Dissolve TsCl (1.05 eq) in a minimal amount of anhydrous THF. Add this dropwise to the 0°C reaction mixture over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate) to isolate the pure sulfonamide.

Protocol B: Electrophile Activation via DMAP (Recommended for Moisture-Sensitive Environments)

If handling NaH is not feasible, DMAP catalysis provides a robust alternative by supercharging the electrophile.

Reagents:

  • 2-Chloro-4-iodoaniline: 1.0 eq

  • TsCl: 1.1 eq

  • Triethylamine (TEA): 2.0 eq

  • 4-Dimethylaminopyridine (DMAP): 0.2 eq

  • Anhydrous Dichloromethane (DCM): 0.2 M

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve 2-chloro-4-iodoaniline (1.0 eq) in anhydrous DCM.

  • Base & Catalyst Addition: Add TEA (2.0 eq) followed by DMAP (0.2 eq).

  • Electrophile Addition: Add TsCl (1.1 eq) in one portion at room temperature.

  • Self-Validation Checkpoint: A transient color change (often shifting to a deeper yellow/orange) indicates the formation of the N-tosylpyridinium intermediate. Monitor the consumption of this intermediate and the starting aniline via TLC (UV active).

  • Heating: If TLC shows stalled progress after 4 hours, affix a reflux condenser and gently heat the reaction to 40°C for an additional 12 hours.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove DMAP and TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

References

  • A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. Demonstrates the deactivating effect of di-chloro-aryl and halogenated ring systems on aniline nucleophilicity during sulfonylation. 1

  • 2,3-Dichloropyridin-4-amine hydrochloride. Benchchem. Highlights the necessity of pyridine and DMAP in the acylation and sulfonylation of deactivated anilines to drive mono-substitution.2

  • Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Benchchem. Details the specific forcing conditions and highly reactive electrophiles required to overcome the poor nucleophilicity of halonitro-deactivated anilines. 3

Sources

Optimization

Purification challenges of crude "N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide"

Initiating Data Collection I'm now starting with some focused Google searches to collect information on purifying "N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide". I'm specifically looking for common impurities, es...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

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Analyzing Purification Challenges

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Troubleshooting

Technical Support Center: Crystallization of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide

Troubleshooting Guide: Common Crystallization Issues This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format. Q1: My compound has completely di...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that typically points to one of two problems: either the solution is not sufficiently supersaturated, or the nucleation process is inhibited.[1]

Initial Diagnostic Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the solution. This will act as a template for further crystal growth.[2][3]

  • Increase Supersaturation:

    • Evaporation: If nucleation induction fails, your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.

    • Cooling: If crystals still haven't formed at room temperature, try further cooling the flask in an ice bath.

Logical Workflow for Inducing Crystallization:

Caption: Workflow for troubleshooting failure of crystal formation.

Q2: My compound is "oiling out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when there are significant impurities present.[5][6]

Strategies to Prevent Oiling Out:

  • Slower Cooling: Rapid cooling is a frequent cause of oiling out.[5] Allow the solution to cool to room temperature slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to ambient temperature.

  • Lower Solute Concentration: Oiling out can be caused by a solution that is too concentrated.[7] Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to create a more dilute solution before attempting to cool it again.[6]

  • Solvent System Modification: The choice of solvent is critical.[5]

    • Switch to a solvent with a lower boiling point.

    • If using a solvent/anti-solvent system, try adjusting the ratio of the two solvents. Sometimes, a slight change in polarity can prevent oiling out.[7]

  • Seeding: Adding seed crystals at a temperature just above where oiling out occurs can encourage direct crystallization.[4]

ParameterQuick FixOptimized Approach
Cooling Rate Let flask cool on the benchtop.Insulate the flask or use a dewar to slow cooling.
Concentration Add a small amount of extra solvent.Systematically test a range of concentrations.
Solvent Try a different, previously successful solvent.Screen a new panel of solvents or solvent/anti-solvent ratios.
Seeding Add seeds once the solution is cool.Add seeds just before the solution becomes cloudy.
Q3: The crystals I've obtained are very small, almost like a powder. How can I grow larger crystals?

A3: The formation of very small crystals suggests that the rate of nucleation was too high relative to the rate of crystal growth.[1] This is often a result of the solution becoming supersaturated too quickly.

Methods to Promote Larger Crystal Growth:

  • Slow Down the Crystallization Process: The key to larger crystals is to allow them to grow slowly.

    • Slower Cooling: As mentioned for preventing oiling out, a slower cooling rate is crucial. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[2]

    • Solvent Evaporation: For compounds that are moderately soluble at room temperature, slow evaporation of the solvent in a loosely covered vial over several days can yield large, high-quality crystals.[8][9]

  • Reduce the Level of Supersaturation:

    • Use slightly more solvent than the minimum required to dissolve the compound when hot.[2] This will cause crystallization to begin at a lower temperature, where the rate of nucleation is reduced.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide?

A1: While the optimal solvent must be determined experimentally, the structure of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide, with its polar sulfonamide group and nonpolar aromatic rings, suggests that a solvent of intermediate polarity or a solvent mixture would be a good starting point.[10] Alcohols like ethanol or isopropanol, potentially mixed with water, are commonly used for sulfonamides.[11] For a similar compound, N-(2-chlorophenyl)4-methylbenzenesulfonamide, dilute ethanol was used for recrystallization.[12] A systematic approach to solvent selection is recommended.

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each tube (~0.5 mL).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Heat the tubes that did not show good room temperature solubility. An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will be one from which the compound crystallizes out upon cooling.

Q2: How can I improve the final yield of my crystallization?

A2: Low yield is often due to using too much solvent or incomplete precipitation.[11]

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions until the compound just dissolves.[11]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help to maximize the precipitation of the product.[3]

  • Second Crop: The remaining solution (mother liquor) after filtration still contains some dissolved product. Concentrating the mother liquor and re-cooling can often yield a "second crop" of crystals.[11]

Q3: I am observing different crystal forms (polymorphs) between batches. How can I control this?

A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides.[3][13][14] Different polymorphs can have different physical properties.

  • Standardize Conditions: Strictly control all crystallization parameters: solvent choice, cooling rate, agitation, and temperature. Even slight variations can favor the formation of a different polymorph.[3]

  • Seeding: This is the most effective way to ensure the formation of a specific polymorph. Introduce a seed crystal of the desired form into the supersaturated solution to direct the crystallization.[3]

  • Solvent Choice: The solvent can play a crucial role in determining which polymorph is formed.[3] Experimenting with solvents that have different polarities and hydrogen-bonding capabilities may be necessary.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • 4.4: Experiment 3 Notes. Chemistry LibreTexts.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Benchchem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Crystallization of Sulfathiazole in Gel: Polymorph Selectivity and Cross-Nucleation. ACS Publications.
  • Guide for crystallization.
  • SOP: CRYSTALLIZATION.
  • Sulfonamide purification process. Google Patents.
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
  • Crystallization and Transitions of Sulfamerazine Polymorphs. ResearchGate.
  • N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.

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Optimization

Technical Support Center: Overcoming Common Issues in Sulfonamide Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmacophore.[1] My aim is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during your sulfonamide synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent frustrations in sulfonamide synthesis. The root cause often lies in the reactivity of your starting materials or the reaction conditions.

Potential Causes & Solutions:

  • Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[2][3] This is a primary suspect, especially if the reagent is old or has been handled improperly.

    • Solution: Always use a fresh bottle of sulfonyl chloride or purify the existing stock.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.

    • Solution: For weakly nucleophilic amines, consider using a more forcing set of conditions, such as a higher reaction temperature or a more activating base like 4-(Dimethylamino)pyridine (DMAP). DMAP can act as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[5][6]

  • Incorrect Base Selection: The base plays a crucial role in scavenging the HCl byproduct. A base that is too weak may not effectively drive the reaction to completion.

    • Solution: While pyridine and triethylamine are common, for challenging substrates, consider stronger, non-nucleophilic bases. Alternatively, a systematic optimization of the base and its stoichiometry can significantly improve yields. For instance, studies have shown that using lithium hydroxide monohydrate (LiOH·H₂O) can lead to excellent yields in minutes under optimized conditions.[7]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Are sulfonyl chloride and amine of high purity and anhydrous? start->check_reagents check_conditions Were optimal base, solvent, and temperature used? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents No monitor_reaction Was the reaction monitored to completion (TLC/HPLC)? check_conditions->monitor_reaction Yes solution_conditions Solution: Screen alternative bases (e.g., DMAP). Increase temperature cautiously. check_conditions->solution_conditions No solution_monitoring Solution: Extend reaction time based on monitoring. monitor_reaction->solution_monitoring No

Caption: A decision tree for troubleshooting low-yield sulfonamide synthesis.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired sulfonamide.

Potential Causes & Solutions:

  • Di-sulfonylation of Primary Amines: Primary amines possess two N-H bonds, and under certain conditions, can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct.[2]

    • Solution: To minimize this, use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents).[2] A slow, dropwise addition of the sulfonyl chloride solution to the amine at a low temperature (e.g., 0 °C) is also crucial.[2]

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, the reaction of the sulfonyl chloride with any trace water will produce the corresponding sulfonic acid, which can complicate purification.

    • Solution: Rigorous adherence to anhydrous conditions is paramount.[4]

  • Polymerization: With certain substrates, particularly anilines, polymerization can occur if the amino group is not adequately protected before subsequent reactions like chlorosulfonation.[4]

    • Solution: Ensure proper protecting group strategies are in place for multifunctional starting materials.[8]

Issue 3: Challenges in Product Purification

Even with a successful reaction, isolating a pure sulfonamide can be challenging.

Potential Causes & Solutions:

  • "Oiling Out" During Recrystallization: The product separates as an oil instead of a crystalline solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there's a high concentration of impurities.[9]

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] If the problem persists, a different solvent or solvent system (e.g., ethanol-water, isopropanol-water) should be explored.[9]

  • No Crystal Formation: The solution remains clear even after cooling.

    • Solution: This could be due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[9] Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9] If these methods fail, the solvent should be partially removed under reduced pressure to increase the concentration.

  • Co-elution in Column Chromatography: The product and impurities have similar polarities and are difficult to separate on a silica gel column.

    • Solution: Optimize your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[10] For ionizable sulfonamides, adjusting the pH of the mobile phase can significantly alter retention times.[10] If resolution is still poor, consider a different stationary phase, such as an amide-modified or reverse-phase (C18) column.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for sulfonamide synthesis?

While triethylamine (Et₃N) and pyridine are widely used, 4-(Dimethylamino)pyridine (DMAP) is often a superior choice, especially for less reactive amines.[5][11] DMAP acts as a nucleophilic catalyst, activating the sulfonyl chloride and accelerating the reaction.[6]

Plausible Mechanism for DMAP Catalysis

DMAP_Catalysis reagents R-SO₂Cl + DMAP intermediate Activated Intermediate R-SO₂-N⁺(CH₃)₂Py reagents->intermediate Nucleophilic Attack product R-SO₂-NHR' + DMAP·HCl intermediate->product + R'-NH₂ amine R'-NH₂ amine->product

Caption: Proposed mechanism of DMAP-catalyzed sulfonamide synthesis.

Q2: My sulfonyl chloride is a solid. How can I best add it to the reaction?

It is best to dissolve the solid sulfonyl chloride in a minimal amount of the anhydrous reaction solvent and add this solution dropwise to the cooled amine solution.[2] This ensures better control over the reaction rate and temperature.

Q3: How do I choose the right solvent for recrystallizing my sulfonamide?

The ideal recrystallization solvent is one in which your sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Common choices include ethanol, isopropanol, or mixtures with water.[9][13] It is always best to perform small-scale solubility tests with a few candidate solvents before committing to a bulk recrystallization.

Q4: Are there any modern alternatives to the classical sulfonyl chloride method?

Yes, several innovative methods have been developed to circumvent the often harsh conditions required for preparing sulfonyl chlorides.[1][14] These include:

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable and safe source of sulfur dioxide.[14]

  • Electrochemical Synthesis: This "green" approach avoids harsh chemical oxidants.[14]

  • Catalytic Oxidation: These methods often utilize a metal catalyst to construct the sulfonamide bond from various sulfur sources.[14]

Comparison of Traditional vs. Alternative Sulfonamide Synthesis Methods

MethodReagents/CatalystGeneral YieldsReaction ConditionsKey AdvantagesLimitations
Traditional Method Sulfonyl chloride, Amine, BaseGood to ExcellentVariable, often requires pyridineWell-established, readily available starting materialsHarsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[1][14]
Direct C-H Sulfonamidation Sulfonyl azide, Rhodium, Ruthenium, or Iridium catalystModerate to Excellent[1]80-120 °C, 12-24 hAtom economical, avoids pre-functionalization of the areneRequires directing group, expensive transition metal catalysts[1]
Sulfonyl Fluoride Activation Sulfonyl fluoride, Amine, Ca(NTf₂)₂Good to Excellent[1]60 °C, 24 hUtilizes stable and easy-to-handle sulfonyl fluoridesLimited availability of sulfonyl fluorides[14]
One-Pot Synthesis using DABSO Arylboronic acid, Amine, DABSO, Copper catalystGood to Excellent[14]Varies with substrateStable and safe SO₂ source, versatileMulti-component reaction may require optimization[14]

Q5: What are the key safety considerations when working with sulfonyl chlorides?

Sulfonyl chlorides are corrosive and moisture-sensitive.[3] They can release HCl gas upon decomposition.[3] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from a primary amine and p-toluenesulfonyl chloride.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.) and an anhydrous solvent such as Dichloromethane (DCM, approx. 0.1-0.5 M).

  • Place the flask in an ice bath (0 °C).

  • Addition of Base: Add triethylamine (Et₃N, 1.5 equiv.) to the solution.

  • Addition of Sulfonyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[2]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of a Crude Sulfonamide Product

This protocol provides a general guideline for the purification of a solid sulfonamide by single-solvent recrystallization.[12]

  • Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol or 70% isopropanol) and bring the mixture to a boil using a hot plate, with stirring.[9][13] Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize the yield, you may then place the flask in an ice-water bath for 15-30 minutes.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

References

  • A Guide to Modern & Alternative Reagents for Aryl Sulfonamide Synthesis. Benchchem.
  • A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis. Benchchem.
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. SpringerLink.
  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Recrystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Optimizing reaction conditions for sulfonyl
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sulfonamide purification process.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. NIScPR.
  • Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
  • Sulfonamide (medicine). Wikipedia.
  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
  • Sulfonamides. MSD Manual Professional Edition.
  • (PDF) DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety.
  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis.
  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
  • Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. PubMed.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • Filtration test of sulfonamides.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. RSC Publishing.
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
  • An Expedient Synthesis of Sulfinamides
  • Optimization and Application of Pretreatment Process for the Enrichment of 20 Antibiotics in W
  • Purifying ionic compounds by flash column chrom
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Rate and Product Studies of 5-Dimethylamino-Naphthalene-1-Sulfonyl Chloride under Solvolytic Conditions.
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI.
  • Hydrolysis stable sulfonyl chlorides. Reddit.
  • Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. dspace.cuni.cz.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz

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Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide and Its Analogs in Palladium-Catalyzed Cross-Coupling

Executive Summary N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS: 1988004-17-6) is a highly specialized synthetic building block engineered for precision in transition-metal catalysis. Featuring orthogonal rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (CAS: 1988004-17-6) is a highly specialized synthetic building block engineered for precision in transition-metal catalysis. Featuring orthogonal reactive sites—a chemically robust tosyl-protected amine, a moderately reactive aryl chloride, and a highly reactive aryl iodide—this compound allows drug development professionals to perform site-selective cross-coupling reactions.

This guide objectively compares the performance of the tosyl-protected target compound against its unprotected, acetyl-protected, and bromo-analogs. By examining mechanistic causality and empirical experimental data, this document provides researchers with a definitive framework for selecting the appropriate haloaniline analog for complex synthetic workflows.

Mechanistic Rationale: The Role of the N-Protecting Group

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the presence of a free aniline poses a significant synthetic hurdle. The lone pair of electrons on an unprotected nitrogen atom is highly nucleophilic and can strongly coordinate to electrophilic Pd(II) intermediates. This coordination leads to two primary failure modes:

  • Catalyst Poisoning: The stable Pd-N coordination complex traps the catalyst off-cycle, preventing the critical transmetalation step[1].

  • Off-Target Reactivity: The free amine can undergo competitive Buchwald-Hartwig amination, leading to unwanted oligomerization or dimerization[2].

The Tosyl Advantage: By converting the amine to a sulfonamide using the 4-methylbenzenesulfonyl (tosyl/Ts) group, the nitrogen's lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl moiety. This effectively neutralizes its coordinating ability, allowing the palladium catalyst to selectively undergo oxidative addition at the weaker C-I bond[3]. Furthermore, the bulky nature of the Ts group provides steric shielding, further suppressing unwanted side reactions while remaining stable under the basic conditions required for cross-coupling[4].

G A Pd(0) Catalyst Activation B Oxidative Addition (C-I Bond Cleavage) A->B N-Ts prevents poisoning C Transmetalation (Boronic Acid) B->C D Reductive Elimination (C-C Bond Formation) C->D D->A Catalyst Regeneration E Cross-Coupled Sulfonamide Product D->E

Catalytic cycle of Palladium-mediated cross-coupling highlighting the protective role of the Ts group.

Comparative Performance Analysis

To objectively evaluate N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide , we compare it against three commercially relevant structural analogs:

  • Analog A (Unprotected): 2-Chloro-4-iodoaniline

  • Analog B (Acetyl-Protected): N-(2-Chloro-4-iodophenyl)acetamide[5]

  • Analog C (Bromo-Sulfonamide): 4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide[6]

The following table summarizes their performance metrics in a standard Suzuki-Miyaura cross-coupling workflow targeting the 4-position (iodine displacement).

Performance MetricN-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (Target)2-Chloro-4-iodoaniline (Analog A)N-(2-Chloro-4-iodophenyl)acetamide (Analog B)4-Bromo-N-(2-chloro-4-iodophenyl)-2-fluorobenzenesulfonamide (Analog C)
Suzuki Coupling Yield >90% <30%~70%~85%
Catalyst Loading Req. 1 - 2 mol% 10 - 15 mol%5 mol%2 - 5 mol%
Base Stability (K₂CO₃) Excellent ExcellentModerate (Prone to hydrolysis)Excellent
Pd-Poisoning Risk Low HighLowLow
Orthogonal Reactivity High (C-I vs C-Cl) LowModerateComplex (C-I vs C-Cl vs C-Br)
Deprotection Difficulty Hard (Requires strong acid/reductant) N/AEasy (Mild base/acid)Hard
Logic Tree for Analog Selection

G Root 2-Chloro-4-iodoaniline Derivatives Ts N-Tosyl Analog (Target Compound) Root->Ts Ac N-Acetyl Analog Root->Ac Un Unprotected Analog Root->Un Ts_Res High Yield (>90%) No Catalyst Poisoning Ts->Ts_Res Ac_Res Moderate Yield (~70%) Prone to Hydrolysis Ac->Ac_Res Un_Res Low Yield (<30%) Pd Coordination/Poisoning Un->Un_Res

Comparative reactivity logic tree for 2-chloro-4-iodoaniline protecting group analogs.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocol details the Suzuki-Miyaura coupling of the target compound. The causality behind each step is explicitly defined.

Protocol: Site-Selective Suzuki-Miyaura Coupling at the C-I Bond

Objective: Synthesize N-(4-aryl-2-chlorophenyl)-4-methylbenzenesulfonamide while leaving the C-Cl bond intact for downstream functionalization.

Reagents:

  • N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv / 2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the tosyl-protected haloaniline, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent any premature deprotonation of the sulfonamide N-H, which could alter the electronic profile of the ring.

  • Degassing (Self-Validating Step): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species back to an inactive Pd(II) state.

  • Catalyst Addition: Backfill the flask with Argon and add Pd(dppf)Cl₂.

    • Causality: The bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step, pushing the catalytic cycle forward rapidly before the C-Cl bond can undergo oxidative addition.

  • Heating & Monitoring: Heat the reaction to 80°C. A color change from orange to dark red/brown indicates the generation of the active Pd(0) species. Monitor via TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash column chromatography. The robust nature of the Ts group ensures no degradation occurs during silica gel purification[4].

References

  • Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions Source: MDPI Molecules URL:[Link]

  • Palladium-Catalyzed Direct Intramolecular C–N Bond Formation: Access to Multisubstituted Dihydropyrroles Source: ACS Organic Letters URL:[Link]

  • Synthesis of 2-Alkenyl-Tethered Anilines Source: NIH PubMed Central (PMC) URL:[Link]

  • Intramolecular Palladium(II)-Catalyzed 6-endo C–H Alkenylation Directed by the Remote N-Protecting Group Source: ACS Publications URL:[Link]

Sources

Comparative

The Unambiguous Arbitrator: Confirming the Structure of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide by X-ray Crystallography

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel chemical entities such as N-(2-Chloro-4-iodophenyl)-4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel chemical entities such as N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide, a molecule with potential pharmacological significance, absolute structural confirmation is paramount to understanding its chemical behavior and biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structure elucidation against other widely used spectroscopic techniques. As Senior Application Scientists, our goal is to not only present protocols but to instill a deep understanding of the causality behind our experimental choices, ensuring the integrity and reproducibility of your findings.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined. This technique offers an unparalleled level of detail, resolving any ambiguity that might arise from other analytical methods. While no direct crystallographic data for the title compound is publicly available, extensive studies on closely related sulfonamides provide a robust framework for understanding its expected solid-state conformation.[1][2][3][4]

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct the three-dimensional arrangement of the atoms.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands precision at every step.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesize Synthesize Compound Purify Purify by Recrystallization/Chromatography Synthesize->Purify Crude Product GrowCrystals Grow Single Crystals (e.g., Slow Evaporation) Purify->GrowCrystals Pure Compound MountCrystal Mount Crystal on Diffractometer GrowCrystals->MountCrystal Suitable Crystal CollectData Collect Diffraction Data MountCrystal->CollectData SolveStructure Solve Structure (e.g., Direct Methods) CollectData->SolveStructure Diffraction Pattern RefineStructure Refine Structure SolveStructure->RefineStructure ValidateStructure Validate and Analyze Structure RefineStructure->ValidateStructure Final Structure Analytical Techniques Synergy cluster_synthesis_char Synthesis & Initial Characterization cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of Compound NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Preliminary Analysis IR IR Spectroscopy (Functional Groups) Synthesis->IR Preliminary Analysis MS Mass Spectrometry (Molecular Formula) Synthesis->MS Preliminary Analysis Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray Candidate for Definitive Confirmation IR->Xray Candidate for Definitive Confirmation MS->Xray Candidate for Definitive Confirmation

Sources

Comparative

A Comparative Guide to the Therapeutic Applications of N-Arylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals The N-arylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylbenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth comparison of its applications in oncology, infectious diseases, and inflammation, supported by experimental data from peer-reviewed studies.

Anticancer Applications: Targeting Hypoxic Tumors

A significant focus of N-arylbenzenesulfonamide research is in the development of novel anticancer agents. Many derivatives have been found to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX.[1][2]

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors.[1] It plays a crucial role in regulating tumor pH, promoting survival and proliferation of cancer cells in the acidic tumor microenvironment. N-arylbenzenesulfonamides, acting as CA inhibitors, can disrupt this pH regulation, leading to cancer cell death. The primary sulfonamide group is a key pharmacophore, binding to the zinc ion in the active site of the enzyme.[3][4]

Comparative Performance Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of various N-arylbenzenesulfonamide derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
BC-DXI-843 H460 (Lung Cancer)0.92[5]
Compound 7c OVCAR-8 (Ovarian Cancer)0.54[6]
Compound 6 HCT-116 (Colon Cancer)13[7]
Compound 7 HCT-116 (Colon Cancer)12[7]
Compound 7 MCF-7 (Breast Cancer)19[7]
Compound 9 MCF-7 (Breast Cancer)18[7]
Compound 12d MDA-MB-468 (Breast Cancer)3.99[8]
Compound 12i MDA-MB-468 (Breast Cancer)1.48[8]
Compound 12d CCRF-CM (Leukemia)4.51[8]
Compound 12i CCRF-CM (Leukemia)9.83[8]

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[9][10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12][13] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the N-arylbenzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).[9][13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[10][12]

Causality Behind Experimental Choices: The 24-hour initial incubation allows cells to attach and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not to variations in cell plating. The 4-hour incubation with MTT is optimal for sufficient formazan production without causing cytotoxicity from the MTT itself.

Visualization of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h Allow Adhesion add_compounds Add N-arylbenzenesulfonamide (Varying Concentrations) incubate_48h Incubate for 24-72h add_compounds->incubate_48h Induce Cytotoxicity add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h Formazan Formation add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_4h->add_solubilizer Dissolve Crystals read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Applications: Combating Bacterial Resistance

N-arylbenzenesulfonamides have a long history as antimicrobial agents, with the class originating from the antibacterial sulfa drugs. Modern derivatives continue to show promise against a range of Gram-positive and Gram-negative bacteria.[14][15]

Mechanism of Action

While the exact mechanisms can vary, a primary mode of action for many sulfonamide-based antibacterials is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption halts bacterial growth and replication. Some novel derivatives may also act by creating pores in the bacterial cell membrane.[16][17]

Comparative Performance Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for different N-arylbenzenesulfonamide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]

CompoundBacterial StrainMIC (µg/mL)Reference
Isopropyl Derivative S. aureus3.9[16][17]
Isopropyl Derivative A. xylosoxidans3.9[16][17]
N-pyridin-3-yl-benzenesulfonamide S. aureus>150 (Zone of Inhibition: 12mm at 150µg/ml)[15]
N-pyridin-3-yl-benzenesulfonamide E. coli>150 (Zone of Inhibition: 8mm at 150µg/ml)[15]
Aromatic Disulfonamides S. aureusVaries[19]
Aromatic Disulfonamides E. coliVaries[19]

Featured Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[20][21] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[18][22]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the N-arylbenzenesulfonamide in a 96-well plate containing broth medium.[22]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in the broth.[23]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for a sterility control well.[22]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18][20]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.[18]

Causality Behind Experimental Choices: Standardization of the inoculum is critical for reproducibility, as the number of bacteria can significantly affect the MIC value. The use of a 0.5 McFarland standard ensures a consistent starting bacterial density. The 18-24 hour incubation period allows for sufficient bacterial growth in the control wells for a clear determination of inhibition.

Visualization of Broth Microdilution Logic

Broth_Microdilution cluster_dilution Serial Dilution cluster_controls Controls Compound Compound Stock Well1 Well 1 (e.g., 128 µg/mL) Compound->Well1 Well2 Well 2 (64 µg/mL) Well1->Well2 2-fold dilution Well3 Well 3 (32 µg/mL) Well2->Well3 2-fold dilution WellN ... Well3->WellN 2-fold dilution Well10 Well 10 (0.25 µg/mL) WellN->Well10 2-fold dilution Inoculum Standardized Bacterial Inoculum GrowthCtrl Growth Control (No Compound) SterilityCtrl Sterility Control (No Bacteria) Incubate Incubate 18-24h at 37°C Inoculum->Incubate Inoculate Wells ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Logic of the broth microdilution method for MIC testing.

Anti-inflammatory Applications: Selective COX-2 Inhibition

Many N-arylbenzenesulfonamide derivatives have been investigated for their anti-inflammatory properties.[24][25][26] A key target for these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.

Mechanism of Action: COX-2 Inhibition

The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[27] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[27] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[27]

Comparative Performance Data: In Vitro COX-2 Inhibition

The following table compares the COX-2 inhibitory activity and selectivity of several N-arylbenzenesulfonamide derivatives. The IC50 value indicates the concentration needed to inhibit 50% of the enzyme's activity, and the Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with higher values indicating greater selectivity for COX-2.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
6e (4-OMe) 1.5982.251.7[27]
Celecoxib (Control) 9.59245.525.6[27]
Compound 6b 0.0413.16329[28][29]
Compound 6j 0.0412.48312[28][29]
Compound 6e 0.0513.95279[28][29]
Celecoxib (Control) 0.0514.7294[28][29]
Compound 15d --~Half of Celecoxib[26]

Featured Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is a colorimetric ovine COX inhibitor assay kit. This assay measures the peroxidase activity of the COX enzyme.

Step-by-Step Protocol (General Overview):

  • Enzyme Preparation: Reconstitute purified ovine COX-1 or COX-2 enzyme according to the manufacturer's instructions.

  • Compound Incubation: Incubate the enzyme with various concentrations of the N-arylbenzenesulfonamide derivative for a set period.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Colorimetric Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced by the COX enzyme. The intensity of the color is inversely proportional to the COX activity.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength to quantify the color change and determine the level of enzyme inhibition.

Causality Behind Experimental Choices: Using purified enzymes allows for the direct assessment of the compound's effect on each COX isoform independently, which is crucial for determining selectivity. The use of a known selective COX-2 inhibitor like celecoxib as a positive control validates the assay's performance and provides a benchmark for comparison.

Visualization of COX Pathway and Inhibition

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam Inflammation Inflammation, Pain, Fever Prostaglandins_Inflam->Inflammation Inhibitor N-Arylbenzenesulfonamide (Selective COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: Role of COX enzymes and selective COX-2 inhibition.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of N-arylbenzenesulfonamides is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in the context of COX-2 inhibition, a methoxy substituent at the para-position of the phenyl ring has been shown to improve potency and selectivity.[27] Similarly, for anticancer activity, modifications to the benzenesulfonamide ring and the addition of heterocyclic moieties like thiazole have led to enhanced potency.[30]

Future research will likely focus on the development of highly selective inhibitors for specific therapeutic targets, leveraging computational modeling and structure-based drug design. The versatility of the N-arylbenzenesulfonamide scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.[30][31]

References

  • New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. (2011). Iranian Journal of Pharmaceutical Research. [Link]

  • Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020). ResearchGate. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (2002). Journal of Clinical Microbiology. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. (2003). Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing". (2006). Journal of the American Chemical Society. [Link]

  • Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. (2015). European Journal of Medicinal Chemistry. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances. [Link]

  • Antiinflammatory activity of para-substituted N-benzenesulfonyl derivatives of amino acids. Europe PMC. [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2020). Journal of Medicinal Chemistry. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018). International Journal of Science and Research. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). Molecules. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. (2021). Cancer Management and Research. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). ResearchGate. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. [Link]

  • Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

  • 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. (2016). Journal of Medicinal Chemistry. [Link]

  • New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. (2022). MDPI. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2023). ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). Molecules. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Semantic Scholar. [Link]

  • Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. (2002). ResearchGate. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. (2023). Frontiers in Immunology. [Link]

  • Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide: Comprehensive Disposal and Handling Protocol

As a Senior Application Scientist, I recognize that managing complex halogenated building blocks requires more than just following a safety data sheet—it requires a deep understanding of the molecule's chemical behavior...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex halogenated building blocks requires more than just following a safety data sheet—it requires a deep understanding of the molecule's chemical behavior and environmental impact. N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is a specialized reagent frequently utilized in advanced drug development and cross-coupling methodologies.

Because this molecule contains a tosyl group linked to a di-halogenated aniline derivative, its disposal must be managed with strict adherence to halogenated organic waste protocols. Improper segregation not only poses severe environmental and inhalation hazards but also drastically increases institutional disposal costs[1]. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound.

Chemical Profile & Causality of Disposal Rules

To safely dispose of a chemical, you must first understand its structural liabilities. The disposal classification of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide is dictated by three core structural features:

  • Dual Halogenation (Chlorine & Iodine): The presence of C-Cl and C-I bonds strictly categorizes this compound as Halogenated Organic Waste [1][2]. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans.

  • Sulfonamide Linkage: Upon combustion, the sulfur and nitrogen atoms within the sulfonamide moiety yield SOx and NOx gases. Waste containing this compound must be processed by facilities equipped with advanced alkaline scrubbers.

  • Cross-Contamination Risk: If even a small amount of this halogenated compound is dissolved in a non-halogenated solvent (e.g., Acetone or DMSO), the entire waste container must be reclassified and treated as halogenated waste, which is significantly more expensive to process[3].

Segregation and Compatibility Matrix

Before initiating any disposal protocol, consult this compatibility matrix to prevent dangerous secondary reactions in your waste streams.

Waste Stream / Chemical ClassCompatibility StatusOperational Directive & Causality
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Primary disposal route. The halogens in the solute match the solvent's waste profile.
Non-Halogenated Solvents (e.g., Acetone, MeOH)Conditionally Compatible Dissolving this compound in non-halogenated solvents reclassifies the entire mixture as Halogenated Waste[3].
Aqueous Inorganic Solutions Incompatible Organic solids must not contaminate aqueous streams. >1% organic content forces reclassification[3].
Strong Acids / Bases Incompatible Extreme pH can hydrolyze the sulfonamide bond, generating reactive intermediates and heat.
Oxidizing Agents Incompatible Risk of oxidizing the iodine atom, potentially releasing toxic iodine gas or causing uncontrolled reactions[4].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each step includes a verification check to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Disposal of Solid Reagent (Unused/Expired)
  • Primary Containment: Transfer the solid powder into a puncture-resistant, chemically compatible container, such as a High-Density Polyethylene (HDPE) wide-mouth jar[2].

  • Segregation Check: Verify that the container is strictly separated from incompatible materials, particularly strong oxidizers and acids[2].

  • Labeling: Immediately affix a hazardous waste label. Mark the contents explicitly as "Halogenated Organic Solid Waste" and write the full chemical name: N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide. Validation: Ensure no chemical structures or abbreviations are used on the label, as this violates EPA/OSHA compliance[2][3].

  • Storage: Store in a designated satellite accumulation area. The container must remain securely closed at all times unless actively adding waste[1].

Protocol B: Disposal of Liquid Reaction Mixtures
  • pH Verification (Self-Validation): Before disposal, test the reaction mixture with pH paper to ensure it is neutralized (pH 5–9). This prevents acid/base-catalyzed secondary reactions from occurring inside the waste carboy[3].

  • Waste Stream Selection: Pour the mixture into a designated "Halogenated Organic Waste" carboy. Critical Rule: Even if your primary reaction solvent was non-halogenated (e.g., Hexane), the presence of the chloro-iodo-phenyl moiety dictates the entire container must be processed as halogenated waste[3].

  • Volume Management: Fill the waste carboy to a maximum of 80% capacity . Validation: Visually confirm the headspace; this gap is mandatory to accommodate vapor expansion and prevent pressure-induced ruptures[2].

  • Secondary Containment: Place the liquid waste container inside a secondary containment bin to capture any accidental spills or leaks[2].

Protocol C: Management of Contaminated Consumables
  • Evaporation of Volatiles: If vials or tubes contain residual solvent mixtures of this compound, allow them to vent dry inside a certified fume hood until they meet the "RCRA Empty" definition (less than 3% residue by weight)[1][2].

  • Solid Debris Collection: Place dried, chemically contaminated gloves, pipette tips, and paper towels into a sturdy container or double-bagged arrangement[1].

  • Labeling: Label the container as "Hazardous Solid Debris" and keep it strictly separate from general municipal trash[4].

Spill Response Workflow

In the event of an accidental release, follow this validated workflow to ensure containment and safe recovery:

  • Isolate & Evaluate: Evacuate the immediate area. Verify the physical state of the spill (powder vs. dissolved solution).

  • PPE Donning: Equip fresh nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • For Solids: Gently sweep up the powder using a dedicated brush and dustpan. Do not use compressed air or dry sweeping methods that raise dust.

    • For Solutions: Surround and cover the spill with inert absorbent pads or vermiculite.

  • Recovery & Validation: Place all cleanup materials into a hazardous waste bag labeled "Halogenated Waste." Self-Validation: Inspect the spill area under bright lighting to ensure no crystalline residue remains; if the spill was aqueous, swab the area and check for a neutral pH before declaring the area safe.

Waste Segregation Decision Matrix

DisposalWorkflow Start N-(2-Chloro-4-iodophenyl)- 4-methylbenzenesulfonamide Waste Generated IsSolid Physical State? Start->IsSolid SolidPath Solid / Powder IsSolid->SolidPath LiquidPath Dissolved in Solvent IsSolid->LiquidPath PPEPath Contaminated PPE IsSolid->PPEPath SolidBin Halogenated Solid Waste (Double-bagged / HDPE) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck PPEBin Hazardous Solid Debris (Vented/Sealed) PPEPath->PPEBin Incineration EPA-Approved High-Temp Incineration SolidBin->Incineration HalogenatedSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated (e.g., DMSO) SolventCheck->NonHalogenatedSolvent HalogenatedBin Halogenated Liquid Waste (Max 80% Fill) HalogenatedSolvent->HalogenatedBin Rule Rule: Halogenated Solute Forces Halogenated Stream NonHalogenatedSolvent->Rule HalogenatedBin->Incineration Rule->HalogenatedBin PPEBin->Incineration

Decision matrix for the segregation and disposal of N-(2-Chloro-4-iodophenyl)-4-methylbenzenesulfonamide.

References

  • Laboratory Hazardous Waste Management Guide - UTIA Safety Office. 1

  • GUIDELINES ON SCHEDULED WASTE MANAGEMENT - Faculty of Science (FSc), UTAR.

  • Hazardous Waste Management Program - Eastern Washington University.2

  • Safety: Chemical Compatibility, and Waste - University of Kansas. 4

  • Chemical and Hazardous Waste Guide - University of Oslo. 3

Sources

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